molecular formula C12H17NO B5877111 4-(2-methylbenzyl)morpholine CAS No. 51180-64-4

4-(2-methylbenzyl)morpholine

Cat. No.: B5877111
CAS No.: 51180-64-4
M. Wt: 191.27 g/mol
InChI Key: PPMUIPNPFXLGLZ-UHFFFAOYSA-N
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Description

4-(2-Methylbenzyl)morpholine is an organic compound with the molecular formula C12H17NO. It is a derivative of morpholine, where the morpholine ring is substituted with a 2-methylbenzyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Methylbenzyl)morpholine can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere using a Schlenk technique. The mixture is stirred at 50°C for several hours, followed by extraction and purification to obtain the desired product .

Another method involves the use of potassium hydroxide in water at 50°C. This green chemistry approach also yields this compound with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbenzyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-(2-Methylbenzyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-methylbenzyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit certain kinases involved in cell cycle regulation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the 2-methylbenzyl group.

    N-Benzylmorpholine: Similar structure but with a benzyl group instead of a 2-methylbenzyl group.

    4-(2-Chlorobenzyl)morpholine: Substituted with a 2-chlorobenzyl group instead of a 2-methylbenzyl group.

Uniqueness

4-(2-Methylbenzyl)morpholine is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

4-[(2-methylphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11-4-2-3-5-12(11)10-13-6-8-14-9-7-13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMUIPNPFXLGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290343
Record name 4-[(2-Methylphenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51180-64-4
Record name 4-[(2-Methylphenyl)methyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51180-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Methylphenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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